molecular formula C16H23N3O B2906381 2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone CAS No. 2034293-29-1

2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone

Cat. No. B2906381
CAS RN: 2034293-29-1
M. Wt: 273.38
InChI Key: KQKYPDPOZUGTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone” is a chemical compound. It is related to a type II HBV CAM with a 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC) skeleton .


Molecular Structure Analysis

The molecular structure of this compound is related to the 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC) skeleton . The exact molecular structure is not provided in the available resources.

Scientific Research Applications

Antiviral Research

This compound has been identified as a potential modulator in the assembly of the Hepatitis B Virus (HBV) capsid . Derivatives of this compound, such as those in the GYH2-18 series, have shown promising anti-HBV activity. This application is significant in the development of new antiviral drugs, particularly for HBV, which remains a major global health concern.

Medicinal Chemistry

The structural framework of this compound is useful in medicinal chemistry for the design and synthesis of new drug candidates. Its derivatives can be modified to enhance their pharmacological properties, such as increasing potency or reducing cytotoxicity .

Chiral Separation Studies

The compound’s derivatives have been used in chiral separation studies, which are crucial for identifying enantiomers with better therapeutic profiles. For instance, the (6S)-cyclopropyl DPPC isomers have been found to be more active than their (6R) counterparts .

Pharmacokinetics

Understanding the oral pharmacokinetic (PK) profiles of this compound’s derivatives is essential for drug development. Compounds with acceptable PK profiles are more likely to succeed in clinical trials .

Structural Activity Relationship (SAR) Analysis

Preliminary SAR studies involving this compound provide insights into the molecular features that contribute to its biological activity. These studies guide the rational design of analogues with improved efficacy .

Molecular Modeling

The compound and its derivatives are subjects for molecular modeling studies, which help in predicting the interaction with biological targets. This application is vital for the preclinical stage of drug discovery, allowing for the optimization of lead compounds before they undergo further testing .

Mechanism of Action

This compound is related to a type II HBV CAM, suggesting it may have a role in the modulation of HBV capsid assembly . The exact mechanism of action is not detailed in the available resources.

properties

IUPAC Name

2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c20-16(9-12-3-1-2-4-12)18-7-8-19-14(11-18)10-15(17-19)13-5-6-13/h10,12-13H,1-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKYPDPOZUGTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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